molecular formula C20H29NO5 B4075035 Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane

Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane

Cat. No.: B4075035
M. Wt: 363.4 g/mol
InChI Key: CGBMIZAZXFMYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepane. . The compound 1-[3-(2-prop-2-enylphenoxy)propyl]azepane is a derivative of azepane, which is a seven-membered nitrogen-containing heterocycle. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane typically involves multiple steps, starting with the preparation of the azepane derivative. The azepane derivative can be synthesized through a series of reactions involving the appropriate starting materials and reagents. One common method involves the reaction of 1-azepane with 3-(2-prop-2-enylphenoxy)propyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane is unique due to its combination of oxalic acid and azepane moieties, resulting in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO.C2H2O4/c1-2-10-17-11-5-6-12-18(17)20-16-9-15-19-13-7-3-4-8-14-19;3-1(4)2(5)6/h2,5-6,11-12H,1,3-4,7-10,13-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBMIZAZXFMYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane
Reactant of Route 2
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane
Reactant of Route 3
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane
Reactant of Route 4
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane
Reactant of Route 5
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane
Reactant of Route 6
Reactant of Route 6
Oxalic acid;1-[3-(2-prop-2-enylphenoxy)propyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.